Direct Benzodioxin–Phthalazine Linkage vs. Piperidine-Spaced Analog: Structural Comparison
The target compound connects the 2,3-dihydro-1,4-benzodioxin-6-yl group directly to the phthalazin-1-amine nitrogen, creating a short, rigid aryl-amine bond. In contrast, the nearest patent-disclosed analog, N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]-7-methoxy-4-(4-methoxyphenyl)phthalazin-1-amine (Compound 40), inserts a methylpiperidine spacer and a methoxy substituent, which lengthens the inter-ring distance and adds a protonatable tertiary amine [1]. The direct linkage in the target compound reduces the number of rotatable bonds and constrains the conformational space, which can directly affect entropic binding penalties and selectivity among kinase isoforms.
| Evidence Dimension | Linker topology and atomic connectivity |
|---|---|
| Target Compound Data | Direct N-aryl bond between benzodioxin C-6 and phthalazin-1-amine; no spacer atoms |
| Comparator Or Baseline | Compound 40 (US20070099895): N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl] linker containing 5 additional atoms and a basic nitrogen |
| Quantified Difference | 5-atom spacer present in comparator; 0-atom spacer in target |
| Conditions | Molecular topology comparison from patent structures; no biological assay directly comparing both compounds |
Why This Matters
A direct vs. spacer-containing linkage can alter the pKa of the amine, the molecule's hydrophobicity, and its ability to occupy shallow vs. deep binding pockets, making the two compounds non-interchangeable in screening cascades.
- [1] Augereau JM, Geslin M, Courtemanche G. 1-Amino-phthalazine derivatives, the preparation and the therapeutic use thereof. US Patent Application US20070099895A1, published May 3, 2007. View Source
